molecular formula C8H15NO B3097681 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 1314960-39-8

3-Azabicyclo[3.3.1]nonan-7-ol

Cat. No. B3097681
CAS RN: 1314960-39-8
M. Wt: 141.21 g/mol
InChI Key: DKEPUCOVORWHMN-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonan-7-ol, also known as ABN, is a bicyclic compound that has been of interest to scientists due to its potential therapeutic applications. ABN has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In

Scientific Research Applications

Structural and Conformational Analysis

3-Azabicyclo[3.3.1]nonan-7-ol and its derivatives have been extensively studied for their structural and conformational properties. Research by Arias-Pérez et al. (1997) utilized molecular mechanics calculations and NMR spectroscopy to analyze various derivatives, finding a preference for a flattened chair-chair conformation with N-substituent in the equatorial position (Arias-Pérez, Alejo, & Maroto, 1997). Likewise, Iriepa et al. (1992) synthesized and studied 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols, confirming similar conformational characteristics (Iriepa, Gil-Alberdi, & Gálvez, 1992).

Antimicrobial and Antioxidant Properties

Several studies have explored the antimicrobial and antioxidant properties of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives. Ramachandran et al. (2011) synthesized novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles, demonstrating significant growth inhibition against various microorganisms (Ramachandran, Parthiban, Rani, Jayanthi, Kabilan, & Jeong, 2011). Additionally, Park et al. (2012) synthesized 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, identifying compounds with active antioxidant profiles (Park, Venkatesan, Se-Kwon Kim, & Parthiban, 2012).

Synthesis and Chemical Reactions

The synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol compounds has been a subject of research, with Yi et al. (2018) reporting a novel one-pot tandem Mannich annulation method for synthesizing 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones (Yi, Tang, Chen, Xu, & Ma, 2018). Similarly, Moskalenko and Boev (2009) investigated the condensation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles, yielding various oximes and hydrazones (Moskalenko & Boev, 2009).

Pharmacological and Biological Activities

The pharmacological properties of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives have been a key area of research. Iriepa et al. (1995) synthesized esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol and conducted pharmacological assays, observing drug-induced behavioral alterations and neuroleptic activity (Iriepa, Gil-Alberdi, Gálvez, Sanz-Aparicio, Fonseca, Orjales, Beriša, & Labeaga, 1995). Oki et al. (1970) prepared 3-azabicyclo[3.3.1]nonane derivatives, some of which exhibited promising analgesic activities (Oki, Oida, Oashi, Takagi, & Iwai, 1970).

properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEPUCOVORWHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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